molecular formula C13H15F2N3O B3012462 1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2380042-96-4

1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B3012462
CAS No.: 2380042-96-4
M. Wt: 267.28
InChI Key: PTWYUSRENYNTLJ-UHFFFAOYSA-N
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Description

1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a spirocyclic structure with a pyridine ring and a carboxamide group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine derivative.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the pyridine ring or spirocyclic core.

Scientific Research Applications

1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-difluoro-N-(pyridin-4-yl)-6-azaspiro[2.5]octane-6-carboxamide
  • 1,1-difluoro-N-(pyridin-2-yl)-6-azaspiro[2.5]octane-6-carboxamide
  • 1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-5-carboxamide

Uniqueness

1,1-difluoro-N-(pyridin-3-yl)-6-azaspiro[2.5]octane-6-carboxamide is unique due to its specific spirocyclic structure and the position of the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O/c14-13(15)9-12(13)3-6-18(7-4-12)11(19)17-10-2-1-5-16-8-10/h1-2,5,8H,3-4,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWYUSRENYNTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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